![molecular formula C11H26N2O4 B14433419 1,1'-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol) CAS No. 79432-67-0](/img/structure/B14433419.png)
1,1'-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1,1’-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol) can be achieved through various synthetic routes. One common method involves the reaction of 1,5-dibromopentane with lithium diphenylphosphide or diphenylphosphine in the presence of caesium hydroxide . This reaction results in the formation of the desired compound through a series of steps that include nucleophilic substitution and subsequent purification.
Analyse Chemischer Reaktionen
1,1’-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to the formation of alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be employed in the study of enzyme interactions and protein modificationsIndustrially, it is used in the production of polymers and other materials .
Wirkmechanismus
The mechanism of action of 1,1’-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol) involves its interaction with various molecular targets and pathways. The primary amine groups can form hydrogen bonds with biological molecules, while the hydroxyl groups can participate in various biochemical reactions. These interactions can lead to changes in the structure and function of proteins and other biomolecules, ultimately affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
1,1’-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol) can be compared with other similar compounds such as 1,5-bis(diphenylphosphino)pentane and 2,2’-[(Pentane-1,5-diylbis(oxy))bis(3-oxopropane-3,1-diyl)]bis(1H-pyrrole-2,5-dione) . These compounds share some structural similarities but differ in their functional groups and specific applications. The unique combination of primary amine groups, hydroxyl groups, and ether linkages in 1,1’-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol) makes it particularly versatile and useful in various fields.
Eigenschaften
CAS-Nummer |
79432-67-0 |
|---|---|
Molekularformel |
C11H26N2O4 |
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
1-amino-3-[5-(3-amino-2-hydroxypropoxy)pentoxy]propan-2-ol |
InChI |
InChI=1S/C11H26N2O4/c12-6-10(14)8-16-4-2-1-3-5-17-9-11(15)7-13/h10-11,14-15H,1-9,12-13H2 |
InChI-Schlüssel |
YIVNCCQBHKRYQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCOCC(CN)O)CCOCC(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



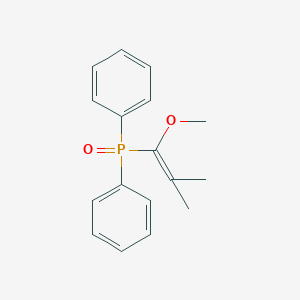
![N-({3-Methoxy-2-[(propan-2-yl)oxy]phenyl}methylidene)hydroxylamine](/img/structure/B14433354.png)
![1-[2-(Morpholin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14433359.png)

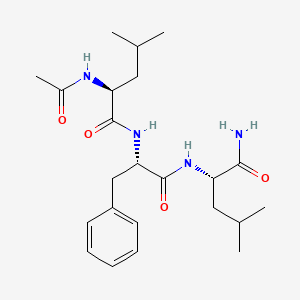

silane](/img/structure/B14433372.png)
![Ethyl 1-methoxybicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14433375.png)
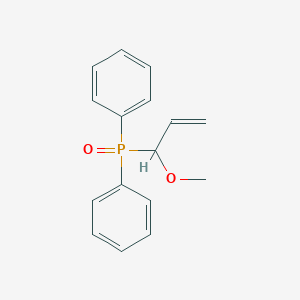
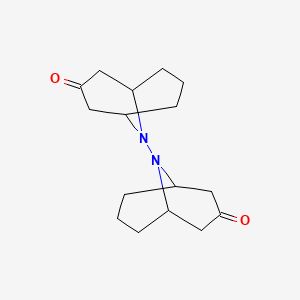
![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)
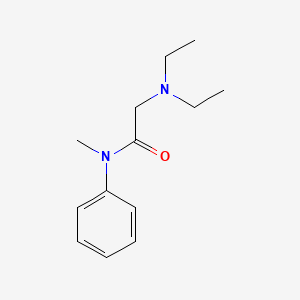
![2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14433433.png)
